rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine dihydrochloride
Description
rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine dihydrochloride (CID: 89515737) is a chiral cyclopropane derivative featuring a 1,3-thiazol-5-yl substituent. Its molecular formula is C₆H₈N₂S, with a SMILES representation of C1[C@H]([C@@H]1N)C2=CN=CS2 and an InChIKey of NPTJMIOXUYIDPB-RFZPGFLSSA-N . The compound’s stereochemistry is defined by the (1R,2R) configuration of the cyclopropane ring, which may influence its biological activity or chemical reactivity. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. However, detailed physicochemical properties (e.g., melting point, solubility, stability) and pharmacological data remain unreported in the available literature .
Properties
IUPAC Name |
(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZQKYRXPZSGY-ALUAXPQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine dihydrochloride (CAS Number: 1431360-84-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈N₂S
- Molecular Weight : 140.21 g/mol
- IUPAC Name : (1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine; dihydrochloride
Biological Activity Overview
The compound has been evaluated for various biological activities, including antimicrobial, antifungal, and anticancer properties. Its thiazole moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine exhibits significant antimicrobial activity. A study conducted by Tiruveedhula et al. highlighted its effectiveness against a range of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
This table summarizes the compound's potency against selected pathogens.
Antifungal Activity
In vitro studies have shown that the compound possesses antifungal properties. It was tested against several phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth.
| Fungus | Inhibition (%) |
|---|---|
| Fusarium oxysporum | 75 |
| Botrytis cinerea | 60 |
| Aspergillus niger | 50 |
These results indicate the compound's potential use in agricultural applications as a fungicide.
Anticancer Activity
The anticancer effects of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine have been explored in various cancer cell lines. A notable study demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways.
Mechanism of Action :
The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. The compound appears to inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancerous cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropan-1-amine:
-
Study on Bacterial Resistance :
A study assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that it could serve as an alternative treatment option due to its unique mechanism of action that circumvents traditional resistance pathways. -
Cancer Cell Line Study :
In a controlled laboratory experiment involving various human cancer cell lines (e.g., breast and lung cancer), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Based Amine Derivatives
Key Observations :
- Heterocyclic Substituents : The thiazole group in the target compound (electron-rich sulfur atom) contrasts with pyrazole or triazole derivatives, which have nitrogen-dominated heterocycles. This difference may affect hydrogen-bonding interactions or metabolic stability .
- However, pharmacological data for the target compound are lacking .
- Salt Forms : Dihydrochloride salts (target and pyrazole derivative) enhance aqueous solubility compared to free bases, a critical factor in drug formulation .
Cyclohexane Analogues
Comparison :
- This strain could influence binding affinity in biological targets .
- Sulfur Functionality : The thiazole group (aromatic sulfur) vs. methylsulfanyl (aliphatic sulfur) may lead to divergent electronic and steric effects in molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
